Cas no 1343644-03-0 (3-[(4-ethylphenyl)amino]-1,1,1-trifluoropropan-2-ol)
![3-[(4-ethylphenyl)amino]-1,1,1-trifluoropropan-2-ol structure](https://www.kuujia.com/scimg/cas/1343644-03-0x500.png)
3-[(4-ethylphenyl)amino]-1,1,1-trifluoropropan-2-ol Chemical and Physical Properties
Names and Identifiers
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- 3-[(4-ethylphenyl)amino]-1,1,1-trifluoropropan-2-ol
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- Inchi: 1S/C11H14F3NO/c1-2-8-3-5-9(6-4-8)15-7-10(16)11(12,13)14/h3-6,10,15-16H,2,7H2,1H3
- InChI Key: WKZSZPHKUUZRIL-UHFFFAOYSA-N
- SMILES: C(F)(F)(F)C(O)CNC1=CC=C(CC)C=C1
3-[(4-ethylphenyl)amino]-1,1,1-trifluoropropan-2-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6545-6058-0.5g |
3-[(4-ethylphenyl)amino]-1,1,1-trifluoropropan-2-ol |
1343644-03-0 | 95%+ | 0.5g |
$652.0 | 2023-09-06 | |
Life Chemicals | F6545-6058-2.5g |
3-[(4-ethylphenyl)amino]-1,1,1-trifluoropropan-2-ol |
1343644-03-0 | 95%+ | 2.5g |
$1374.0 | 2023-09-06 | |
Life Chemicals | F6545-6058-5g |
3-[(4-ethylphenyl)amino]-1,1,1-trifluoropropan-2-ol |
1343644-03-0 | 95%+ | 5g |
$2061.0 | 2023-09-06 | |
TRC | E222651-100mg |
3-[(4-ethylphenyl)amino]-1,1,1-trifluoropropan-2-ol |
1343644-03-0 | 100mg |
$ 160.00 | 2022-06-05 | ||
Chemenu | CM442736-500mg |
3-[(4-ethylphenyl)amino]-1,1,1-trifluoropropan-2-ol |
1343644-03-0 | 95%+ | 500mg |
$951 | 2023-03-27 | |
Enamine | EN300-246512-0.05g |
3-[(4-ethylphenyl)amino]-1,1,1-trifluoropropan-2-ol |
1343644-03-0 | 95% | 0.05g |
$212.0 | 2024-06-19 | |
Enamine | EN300-246512-0.5g |
3-[(4-ethylphenyl)amino]-1,1,1-trifluoropropan-2-ol |
1343644-03-0 | 95% | 0.5g |
$713.0 | 2024-06-19 | |
Life Chemicals | F6545-6058-10g |
3-[(4-ethylphenyl)amino]-1,1,1-trifluoropropan-2-ol |
1343644-03-0 | 95%+ | 10g |
$2885.0 | 2023-09-06 | |
Enamine | EN300-246512-2.5g |
3-[(4-ethylphenyl)amino]-1,1,1-trifluoropropan-2-ol |
1343644-03-0 | 95% | 2.5g |
$1791.0 | 2024-06-19 | |
Enamine | EN300-246512-0.25g |
3-[(4-ethylphenyl)amino]-1,1,1-trifluoropropan-2-ol |
1343644-03-0 | 95% | 0.25g |
$452.0 | 2024-06-19 |
3-[(4-ethylphenyl)amino]-1,1,1-trifluoropropan-2-ol Related Literature
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Yu Zhang,Jérémy R. Rouxel,Jochen Autschbach,Niranjan Govind,Shaul Mukamel Chem. Sci., 2017,8, 5969-5978
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Ankita Punetha,Keith D. Green,Atefeh Garzan,Nishad Thamban Chandrika,Melisa J. Willby,Allan H. Pang,Caixia Hou,Selina Y. L. Holbrook,Kyle Krieger,James E. Posey,Tanya Parish,Oleg V. Tsodikov,Sylvie Garneau-Tsodikova RSC Med. Chem., 2021,12, 1894-1909
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Cheng Ruan,Xue Bai,Chun Sun,Haobin Chen,Changfeng Wu,Xiongbin Chen,Hongda Chen,Vicki L. Colvin RSC Adv., 2016,6, 106225-106229
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Chiharu Ozakai,Kei Kitamura,Mitsuyo Horikawa,To-sho Hoshiyama,Akari Imamura,Tatsuro Yoneyama,Akemi Umeyama,Masaaki Noji,Tetsuto Tsunoda,Hiroto Kaku New J. Chem., 2022,46, 2600-2604
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Fred van Rantwijk,Francesco Secundo,Roger A. Sheldon Green Chem., 2006,8, 282-286
Additional information on 3-[(4-ethylphenyl)amino]-1,1,1-trifluoropropan-2-ol
Professional Introduction to 3-[(4-ethylphenyl)amino]-1,1,1-trifluoropropan-2-ol (CAS No. 1343644-03-0)
3-[(4-ethylphenyl)amino]-1,1,1-trifluoropropan-2-ol, with the CAS number 1343644-03-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, characterized by its unique structural features, exhibits promising properties that make it a valuable candidate for further exploration in drug development and biochemical studies.
The molecular structure of 3-[(4-ethylphenyl)amino]-1,1,1-trifluoropropan-2-ol consists of a trifluoromethyl-substituted propanol backbone, connected to an amino group that is further linked to a phenyl ring substituted with an ethyl group. This particular arrangement of functional groups imparts distinct chemical and pharmacological attributes, making it a compound of interest for researchers seeking novel molecular architectures.
In recent years, the pharmaceutical industry has witnessed a growing demand for innovative compounds that can address various therapeutic challenges. The introduction of fluorinated compounds into drug design has been particularly noteworthy, as fluorine atoms can significantly influence the metabolic stability, bioavailability, and binding affinity of molecules. The presence of the trifluoromethyl group in 3-[(4-ethylphenyl)amino]-1,1,1-trifluoropropan-2-ol is particularly noteworthy, as it is known to enhance the lipophilicity and metabolic resistance of drug candidates.
Current research in medicinal chemistry has highlighted the potential of this compound as a building block for more complex pharmacophores. The combination of the amino and phenyl groups provides a versatile scaffold for further derivatization, allowing chemists to explore a wide range of possible modifications. These modifications can be tailored to optimize specific pharmacological properties, such as receptor binding affinity or enzyme inhibition activity.
The utility of 3-[(4-ethylphenyl)amino]-1,1,1-trifluoropropan-2-ol extends beyond its role as a mere intermediate in synthetic chemistry. Preliminary studies have suggested that this compound may exhibit inhibitory effects on certain enzymes and receptors relevant to human health. For instance, its structural motif bears some resemblance to known bioactive molecules that target pathways involved in inflammation and neurodegeneration. Such findings have prompted further investigation into its potential therapeutic applications.
The synthesis of 3-[(4-ethylphenyl)amino]-1,1,1-trifluoropropan-2-ol presents unique challenges due to the complexity of its molecular framework. However, advancements in synthetic methodologies have made it increasingly feasible to produce this compound in sufficient quantities for research purposes. Techniques such as palladium-catalyzed cross-coupling reactions and fluorination methods have been instrumental in achieving high yields and purity levels.
In the context of drug discovery pipelines, the incorporation of fluorinated compounds like 3-[(4-ethylphenyl)amino]-1,1,1-trifluoropropan-2-ol can provide several advantages. Fluorine atoms are known to improve the pharmacokinetic profiles of drugs by enhancing their binding to biological targets and reducing susceptibility to metabolic degradation. Additionally, the presence of fluorine can influence the electronic properties of molecules, which may be exploited to fine-tune their pharmacological effects.
The growing interest in fluorinated pharmaceuticals is also driven by their potential applications in diagnostic imaging. Fluorine-based probes are widely used in positron emission tomography (PET) scans due to their favorable nuclear properties. While 3-[(4-ethylphenyl)amino]-1,1,1-trifluoropropan-2-ol may not be directly used as an imaging agent itself, its structural components could serve as valuable precursors for developing novel fluorinated radiotracers.
Ethical considerations and regulatory compliance are paramount when conducting research involving novel compounds like 3-[(4-ethylphenyl)amino]-1,1,1-trifluoropropan-2-ol. Researchers must adhere to stringent guidelines to ensure the safety and efficacy of their studies. This includes thorough characterization of the compound's chemical properties and evaluation of its potential toxicological effects before proceeding with any biological testing.
The future prospects for 3-(4 ethyl phenyl amino)- 11 , 11 , 11 - trifluoro pro pan - 2 - ol are promising given its unique structural features and potential applications in drug development. As synthetic chemistry continues to evolve, new methodologies may emerge that further simplify its production and enable more extensive exploration of its pharmacological properties. Collaborative efforts between chemists and biologists will be essential in unlocking the full therapeutic potential of this compound.
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